TSPO ligand-1
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Overview
Description
TSPO ligand-1 is a compound that interacts with the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including the transport of cholesterol, regulation of mitochondrial function, and response to stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TSPO ligand-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common method involves the use of dextran conjugates to create nanogels that can deliver TSPO ligands to target cells . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. For example, the synthesis of fluorinated benzodiazepine ligands for positron emission tomography (PET) imaging involves automated synthesizers and purification processes to achieve high yields and purity . Similar methods can be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
TSPO ligand-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound may produce oxidized derivatives with altered biological activity, while reduction reactions may yield reduced forms with different properties .
Scientific Research Applications
TSPO ligand-1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study mitochondrial function and dynamics.
Biology: Investigated for its role in cellular stress responses and apoptosis.
Medicine: Explored as a diagnostic tool for imaging neuroinflammation and as a therapeutic agent for neurodegenerative diseases and cancer .
Industry: Utilized in the development of drug delivery systems and nanotechnology-based therapies.
Mechanism of Action
TSPO ligand-1 exerts its effects by binding to the translocator protein on the outer mitochondrial membrane. This interaction influences various cellular processes, including the transport of cholesterol, regulation of mitochondrial membrane potential, and modulation of reactive oxygen species production . The binding of this compound can also affect the activity of other mitochondrial proteins, such as voltage-dependent anion channels and ATP synthase .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to TSPO ligand-1 include:
PK11195: A well-known TSPO ligand used in imaging and research.
Ro5-4864: Another TSPO ligand with neuroprotective properties.
DPA-714: A TSPO-specific ligand used in PET imaging .
Uniqueness
Its versatility and effectiveness in modulating mitochondrial activity make it a valuable tool in scientific research and clinical applications .
Properties
IUPAC Name |
2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-16(20)15(19)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREHVYWKTXGDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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